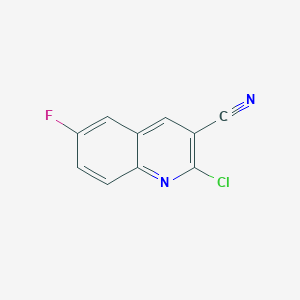

2-Chloro-6-fluoroquinoline-3-carbonitrile

描述

Historical Context of Quinoline Derivatives in Organic Chemistry

The quinoline scaffold has maintained fundamental importance in organic chemistry since its initial discovery and isolation by Friedlieb Ferdinand Runge from coal tar in 1834. Runge originally designated this heterocyclic compound as "leukol," meaning "white oil" in Greek, marking the beginning of systematic investigations into quinoline chemistry. Subsequently, French chemist Charles Gerhardt obtained quinoline compounds through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide in 1842, naming the resulting product "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds initially suggested structural isomerism, but German chemist August Hoffmann eventually demonstrated that these differences resulted from contaminant presence rather than fundamental structural variations.

Coal tar remains the principal commercial source of quinoline derivatives, establishing the industrial foundation for quinoline chemistry development. The heterocyclic aromatic organic compound with chemical formula C9H7N represents a bicyclic structure consisting of a benzene ring fused to a pyridine ring, creating a planar aromatic system with distinctive electronic properties. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, demonstrating the widespread occurrence and functional diversity of this molecular framework.

The synthesis of quinoline derivatives has evolved through numerous named reactions, including the Skraup synthesis, Friedländer synthesis, Conrad-Limpach synthesis, and Doebner-Miller reaction. These classical methodologies have enabled the systematic construction of diverse quinoline scaffolds, facilitating the development of specialized derivatives such as this compound. The Skraup synthesis, involving ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid, enabled the first laboratory-scale quinoline synthesis and subsequent development of substituted quinoline preparation methods.

Structural Significance of Halogen-Substituted Quinolines

Halogen-containing quinolines demonstrate particular significance in medicinal chemistry due to the crucial role halogen atoms play in compound bioactivity and their utility as synthetic intermediates. The incorporation of halogen substituents, particularly chlorine and fluorine, into quinoline frameworks creates opportunities for subsequent chemical transformations and enhances pharmaceutical properties. Chlorine-substituted derivatives represent the most common halogenated quinolines due to synthetic accessibility, giving rise to numerous pharmaceutical products including chloroquine, which treats malaria, amoebic dysentery, and connective tissue diseases.

Fluorine substitution in quinoline derivatives exhibits unique properties related to metabolic stability and biological activity modulation. Research conducted by Takahashi and colleagues demonstrated that fluorine substitution can deprive quinoline compounds of mutagenic properties by inhibiting mutagenic metabolism. The study revealed that 3-fluoro-quinoline exhibited no mutagenic activity, contrasting with other fluoroquinoline derivatives that retained mutagenic potential. This finding suggests that fluorine positioning significantly influences biological activity profiles and metabolic pathways.

The electron-withdrawing nature of both chlorine and fluorine substituents significantly affects quinoline electronic properties. These halogen substitutions lower the Lowest Unoccupied Molecular Orbital energy and enhance electrophilicity, potentially correlating with improved biological activity including antibacterial or antiviral effects. The combination of chlorine at position 2 and fluorine at position 6 in this compound creates a unique electronic environment that influences both chemical reactivity and potential biological interactions.

Positional Isomerism in Fluoro-Chloro-Carbonitrile Quinoline Systems

Positional isomerism in multiply-substituted quinoline systems demonstrates profound effects on chemical properties, reactivity patterns, and biological activities. The specific positioning of functional groups around the quinoline nucleus determines electronic distribution, steric interactions, and potential for intermolecular associations. Research investigating quinoline derivative clastogenicity revealed significant variations in biological activity based on substitution patterns, with 8-chloroquinoline demonstrating significantly higher micronucleus induction compared to other positional isomers.

The carbonitrile functional group at position 3 in this compound represents a strategic placement that influences both chemical stability and synthetic utility. Carbonitrile groups provide excellent leaving group properties for subsequent chemical transformations while maintaining relative stability compared to other functional groups such as amino substitutions. The positioning adjacent to the quinoline nitrogen creates unique electronic interactions that affect the overall molecular reactivity profile.

Comparative analysis of related quinoline-3-carbonitrile derivatives reveals the importance of halogen positioning on molecular properties. The structural comparison between this compound and 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile demonstrates how positional variations affect molecular weight, electronic properties, and potential biological activities. These positional differences create distinct three-dimensional conformations that influence molecular recognition, enzyme binding, and pharmacokinetic properties.

| Compound | Molecular Formula | Molecular Weight | Chlorine Position | Fluorine Position | Additional Substituents |

|---|---|---|---|---|---|

| This compound | C10H4ClFN2 | 206.60 | Position 2 | Position 6 | Carbonitrile at position 3 |

| 4-Chloro-7-fluoro-6-methoxy-3-quinolinecarbonitrile | C11H6ClFN2O | 236.63 | Position 4 | Position 7 | Methoxy at position 6, Carbonitrile at position 3 |

The systematic investigation of positional isomerism in halogenated quinoline-carbonitrile systems provides fundamental insights into structure-activity relationships. Research demonstrates that specific substitution patterns can dramatically alter antioxidant capacity, enzyme inhibition potential, and neuroprotective activities. The strategic placement of electron-withdrawing groups such as chlorine, fluorine, and carbonitrile creates molecular frameworks with enhanced pharmaceutical potential and synthetic versatility.

属性

IUPAC Name |

2-chloro-6-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSHKNDTEAQJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588996 | |

| Record name | 2-Chloro-6-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-71-2 | |

| Record name | 2-Chloro-6-fluoroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-71-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of 2-chloro-6-fluoroquinoline-3-carbonitrile typically involves the construction of the quinoline core followed by selective halogenation and functionalization at the 3-position with a nitrile group. Key steps include:

- Formation of the quinoline ring system from substituted anilines and appropriate electrophilic partners.

- Introduction of fluorine and chlorine substituents at the 6- and 2-positions, respectively.

- Installation of the carbonitrile group at the 3-position via cyclization or substitution reactions.

Stepwise Preparation Based on Patent CN106565602B (Related Quinoline Derivatives)

Although CN106565602B focuses on 4-chloro-6-fluoroquinoline, the methodology is relevant due to structural similarity and halogenation strategy:

- Starting Material: Para-fluoroaniline.

- Step 1: Michael addition with acrylic acid in the presence of phase transfer catalysts such as tetrabutylammonium bromide at 40-50 °C to form 3-(4-fluorophenylamino)propionic acid.

- Step 2: Condensation cyclization with dehydrating agents like polyphosphoric acid at 90-110 °C to yield 6-fluoro-2,3-dihydroquinoline-4(1H)-ketone.

- Step 3: Halogenation and dehydrogenation using phosphorus oxychloride (POCl3) and oxidants such as iodine or manganese dioxide plus iodine to afford 4-chloro-6-fluoroquinoline.

This method highlights the use of phase transfer catalysts, controlled temperature, and specific reagents to achieve selective halogenation and cyclization with high yield and industrial scalability.

Introduction of the Carbonitrile Group at the 3-Position

The nitrile group at the 3-position can be introduced via:

- Reaction of quinoline intermediates with cyanide sources.

- Use of cyanoacetate derivatives in condensation reactions.

- Cyclization of intermediates bearing cyano groups.

For example, literature on related quinolinecarbonitriles describes the condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110 °C, followed by purification steps to isolate quinoline-3-carbonitrile derivatives.

Specific Synthesis of this compound

While direct detailed synthetic procedures for this compound are scarce, combining the above strategies is standard:

- Starting from 2-chloro-6-fluoroquinoline (prepared via halogenation and cyclization as above).

- Introduction of the nitrile group at the 3-position through Vilsmeier-Haack-type formylation followed by conversion of the aldehyde to the nitrile.

- Alternatively, direct substitution or cyclization with cyano-containing reagents.

The Vilsmeier-Haack reaction is commonly employed to introduce aldehyde groups at the 3-position of quinolines, using phosphorus oxychloride and N,N-dimethylformamide (DMF). Subsequent transformation of the aldehyde to the nitrile can be achieved by reagents such as hydroxylamine followed by dehydration or other cyanation methods.

Summary Table of Key Reagents and Conditions

| Step | Reagents/Catalysts | Conditions (Temperature, Time) | Notes |

|---|---|---|---|

| Michael Addition | Para-fluoroaniline, acrylic acid, phase transfer catalyst (e.g., tetrabutylammonium bromide) | 40-50 °C | Phase transfer catalyst enhances yield |

| Condensation Cyclization | Polyphosphoric acid or concentrated sulfuric acid | 90-110 °C | Dehydrating agent promotes ring closure |

| Halogenation & Dehydrogenation | Phosphorus oxychloride (POCl3), iodine or MnO2 + iodine | Room temp to reflux | Introduces chlorine substituent |

| Introduction of Aldehyde (Vilsmeier-Haack) | POCl3, DMF | Controlled temperature (0-50 °C) | For 3-formylquinoline intermediate |

| Conversion to Nitrile | Hydroxylamine, dehydration agents or cyanide sources | Varies | Converts aldehyde to carbonitrile |

- The use of phase transfer catalysts in the Michael addition step significantly improves yield and selectivity, with reported yields often exceeding 80% for intermediates.

- Condensation cyclization under polyphosphoric acid conditions provides efficient ring closure with high purity products.

- Halogenation with phosphorus oxychloride and iodine oxidants yields halogenated quinolines with yields typically in the range of 75-90% depending on scale and conditions.

- The Vilsmeier-Haack reaction for aldehyde introduction is well-established, providing good regioselectivity for the 3-position on quinoline rings.

- Subsequent conversion of aldehydes to nitriles is efficient, although yields depend on the dehydration method used.

- The synthesized 2-chloro-6-fluoroquinoline derivatives exhibit characteristic melting points and spectral properties consistent with high purity compounds.

- Thermal stability studies of related quinoline complexes indicate stability up to 250 °C, suggesting robustness of the quinoline core under synthetic conditions.

- Analytical data including melting points, infrared spectra, and chromatographic purity are essential to confirm the successful synthesis of the target compound.

化学反应分析

2-Chloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with an amine can lead to the formation of an aminoquinoline derivative.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds, which are valuable in medicinal chemistry.

Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., sulfuric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral potential of 2-chloro-6-fluoroquinoline-3-carbonitrile against SARS-CoV-2. Researchers designed small molecule inhibitors that target the main protease (M Pro) and papain-like protease (PL Pro) of the virus. These compounds exhibited low cytotoxicity and effective inhibition in the nanomolar range, making them promising candidates for further development as antiviral agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has been shown to inhibit specific protein kinases involved in cancer progression. The inhibition of these kinases can disrupt cellular processes such as proliferation and migration, which are critical in cancer metastasis .

Antibacterial Applications

In addition to its antiviral and anticancer activities, this compound has demonstrated antibacterial properties. The synthesis of various derivatives has been explored to enhance its efficacy against bacterial strains, particularly those resistant to conventional antibiotics .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various heterocyclic frameworks, which can be utilized in developing new pharmaceuticals. Its versatility allows for modifications that can lead to compounds with enhanced biological activity .

Table 2: Synthesis Methods for this compound

| Method Description | Yield (%) | Reference |

|---|---|---|

| Two-component condensation | High | |

| Traditional organic synthesis | Moderate | |

| Green synthesis using nanoporous catalysts | High |

Case Study 1: Development of Dual Inhibitors for SARS-CoV-2

A study focused on designing dual inhibitors targeting M Pro and PL Pro demonstrated that modifications to the quinoline scaffold significantly improved binding affinity and selectivity. The synthesized compounds showed promising results in enzymatic assays, indicating their potential as therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity Against Protein Kinases

Research on the inhibition of specific protein kinases by derivatives of this compound revealed significant activity against various cancer cell lines. These findings suggest that further exploration into structural modifications could yield more potent anticancer agents .

作用机制

The mechanism of action of 2-Chloro-6-fluoroquinoline-3-carbonitrile depends on its specific application and the target molecule it interacts with. In medicinal chemistry, derivatives of this compound may act by inhibiting enzymes, binding to receptors, or interfering with nucleic acid synthesis. The molecular targets and pathways involved vary based on the structure of the derivative and its intended use .

相似化合物的比较

Substituent Position Variations in Quinoline Derivatives

Key analogs include:

| Compound Name | CAS Number | Substituent Positions | Purity | Key Features |

|---|---|---|---|---|

| 4-Chloro-6-fluoro-quinoline-3-carbonitrile | 886362-73-8 | Cl (4), F (6), CN (3) | 98% | Altered Cl position reduces ring electron density |

| 4-Chloro-7-fluoro-quinoline-3-carbonitrile | 622369-70-4 | Cl (4), F (7), CN (3) | 97% | Increased steric hindrance at position 7 |

| 2-Chloro-6-methylquinoline-3-carbonitrile | 483287-37-2 | Cl (2), CH₃ (6), CN (3) | N/A | Methyl group enhances electron donation |

Key Observations :

- Electronic Effects : The 2-Cl substituent in the target compound enhances electrophilicity at position 3 compared to 4-Cl analogs, facilitating nucleophilic substitutions .

- Steric Influence : Fluoro at position 6 (target) offers smaller steric bulk than methyl (), improving compatibility in tight-binding biological targets.

Ring Structure Modifications

Tetrahydroquinoline Derivatives

2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS: 1708079-57-5) features a partially saturated quinoline ring.

Pyridine-Based Analogs

Compounds such as 2-chloro-6-phenylpyridine-3-carbonitrile (CAS: 612-62-4) lack the fused benzene ring of quinolines. This simplifies synthesis but reduces π-π stacking interactions, limiting utility in materials science .

Functional Group Variations

- Nitrile vs. Carboxylic Acid: 6-Chloro-3-fluoroquinoline-2-carboxylic acid (CAS: 834884-08-1) replaces the nitrile with a carboxylic acid, enabling salt formation but reducing electrophilicity .

- Methyl vs. Fluoro: 2-Chloro-6-methylquinoline-3-carbonitrile (CAS: 483287-37-2) substitutes F with CH₃, increasing lipophilicity and altering metabolic stability .

生物活性

2-Chloro-6-fluoroquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinoline class, known for its diverse biological activities. This compound features a unique substitution pattern with a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a cyano group at the 3-position. These structural characteristics enhance its reactivity and potential pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₀H₄ClFN₂

- Molecular Weight : 206.6 g/mol

- Appearance : Pale yellow crystalline solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The presence of fluorine enhances cellular penetration and antibacterial potency, while chlorine and the cyano group contribute to its unique chemical reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 15 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12 | |

| MCF-7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 10 |

Case Studies

- Antibacterial Efficacy : A study conducted by researchers assessed the antibacterial activity of several quinoline derivatives, including this compound. The findings indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays.

- Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines. The results highlighted its potential as an anticancer agent, particularly against breast and lung cancer cells, where it showed significant cytotoxicity .

常见问题

Q. What are the recommended computational methods for modeling the electronic structure of 2-Chloro-6-fluoroquinoline-3-carbonitrile?

Hybrid density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) is optimal for studying thermochemical properties and electron density distribution. This approach minimizes deviations in atomization energy calculations (~2.4 kcal/mol) and accounts for exchange-correlation effects . For correlation-energy analysis, the Colle-Salvetti formula adapted to DFT provides accurate results within 5% error for small molecules and ions .

Q. How can the crystal structure of this compound be resolved experimentally?

Single-crystal X-ray diffraction using the SHELX system (e.g., SHELXL for refinement) is the gold standard. Key steps include:

Q. What synthetic routes are feasible for preparing this compound?

A three-step protocol inspired by trifluoromethylpyridine synthesis can be adapted:

- Step 1 : Halogenation of a quinoline precursor (e.g., 6-fluoroquinoline) using POCl₃ or PCl₅.

- Step 2 : Cyanation at the 3-position via nucleophilic substitution with CuCN or KCN.

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Catalysis : Introduce Pd(0) or Cu(I) catalysts for regioselective cyanation.

- Temperature control : Maintain 80–100°C during halogenation to avoid side reactions like dehalogenation .

- Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in reported toxicity data for halogenated quinolines?

- Contextual analysis : Differentiate between acute (short-term exposure) and chronic (long-term) toxicity. Many studies lack full characterization (e.g., purity >97% required) .

- In-silico prediction : Use QSAR models to estimate ecotoxicological parameters (e.g., bioaccumulation potential) when experimental data are absent .

- Validation : Cross-reference with structurally analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to infer safety protocols .

Q. What strategies can address discrepancies in antibacterial activity data for this compound derivatives?

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with Br) to isolate contributions to bioactivity.

- Mechanistic studies : Use fluorescence quenching assays to assess DNA gyrase inhibition, a common target for quinolones.

- Standardization : Adopt uniform MIC (minimum inhibitory concentration) testing protocols across labs to reduce variability .

Q. How can crystallographic data be reconciled with computational predictions for this compound?

- Multi-method validation : Compare DFT-optimized geometries with X-ray crystallographic data (bond lengths, angles).

- Thermal ellipsoid analysis : Evaluate disorder in crystal structures (common for flexible cyano groups) using SHELXL refinement.

- Periodic boundary modeling : Apply plane-wave DFT (e.g., VASP) to simulate bulk crystal properties and identify lattice strain effects .

Methodological Guidelines

- Handling and storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the cyano group .

- Analytical characterization : Combine NMR (¹⁹F for fluorinated positions), HRMS, and elemental analysis for purity validation .

- Ethical compliance : Adopt OECD guidelines for toxicity testing and ensure waste disposal aligns with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。